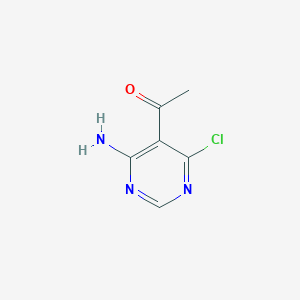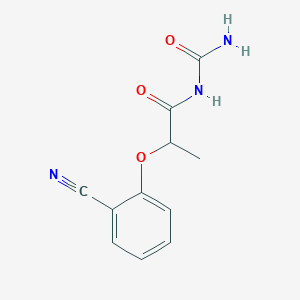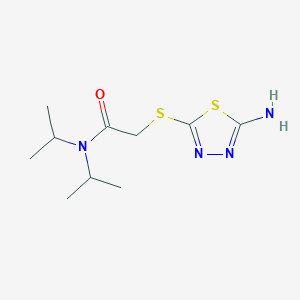
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N,N-diisopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N,N-diisopropylacetamide is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N,N-diisopropylacetamide typically involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with N,N-diisopropylacetamide in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or acetic acid buffer, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N,N-diisopropylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds to form thiol groups.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include disulfide derivatives, thiol-containing compounds, and substituted thiadiazole derivatives. These products can have varied biological and chemical properties, making them useful in different applications .
Applications De Recherche Scientifique
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N,N-diisopropylacetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N,N-diisopropylacetamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, the compound binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition disrupts the survival of Helicobacter pylori in the gastric mucosa, thereby reducing infection .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: A parent compound with similar structural features but different functional groups.
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: A derivative with aryl groups instead of diisopropyl groups.
Uniqueness
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N,N-diisopropylacetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its diisopropyl groups enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Propriétés
Formule moléculaire |
C10H18N4OS2 |
|---|---|
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide |
InChI |
InChI=1S/C10H18N4OS2/c1-6(2)14(7(3)4)8(15)5-16-10-13-12-9(11)17-10/h6-7H,5H2,1-4H3,(H2,11,12) |
Clé InChI |
FCAVBJNSSDCJQL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)CSC1=NN=C(S1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



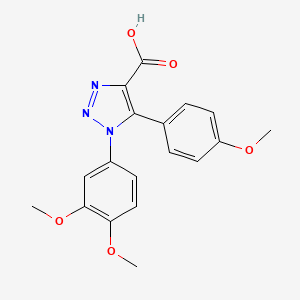
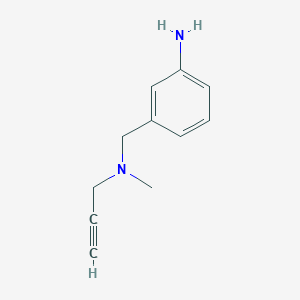
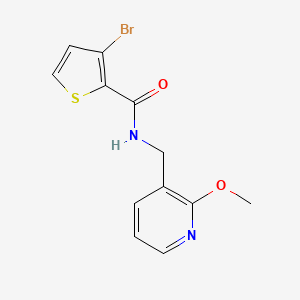

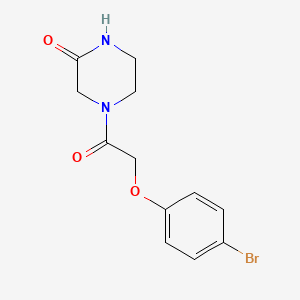
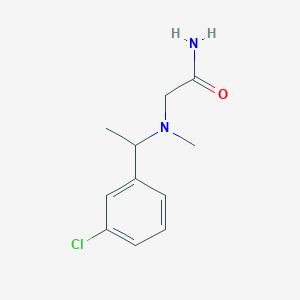


![(3AR,7aR)-1,3-bis(2,4,6-trimethylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14903378.png)
